Axl-IN-16 -

Axl-IN-16

Catalog Number: EVT-15271499
CAS Number:
Molecular Formula: C14H19ClO8
Molecular Weight: 350.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Axl as a Therapeutic Target in Oncogenic Signaling

Role of Axl in Tumor Progression and Metastasis

Axl, a member of the TAM (TYRO3, Axl, MER) family of receptor tyrosine kinases (RTKs), has emerged as a critical driver of tumor progression and metastatic dissemination across diverse cancer types. Structurally, Axl features an extracellular domain with two immunoglobulin-like domains and two fibronectin type III repeats that facilitate ligand binding, coupled with an intracellular tyrosine kinase domain responsible for downstream signal transduction [2] [8]. The primary ligand Growth Arrest-Specific 6 (Gas6) binds Axl with high affinity, inducing receptor dimerization, autophosphorylation at key tyrosine residues (Tyr698, Tyr702, Tyr703, Tyr779, Tyr821, Tyr866), and activation of proliferative and survival pathways [3] [10].

Upon activation, Axl initiates multiple downstream signaling cascades, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways [1] [10]. These pathways collectively promote:

  • Enhanced Cancer Cell Survival: Through upregulation of anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1) and suppression of pro-apoptotic effectors (BAD, caspase-3) [5] [10].
  • Increased Migratory and Invasive Capacity: Axl activation stimulates cytoskeletal remodeling via Rho GTPases and promotes the formation of invasive structures like filopodia [10]. This is facilitated by Axl's structural resemblance to neural cell adhesion molecules (NCAMs), enabling interactions with the extracellular matrix [8] [9].
  • Metastatic Niche Formation: Clinical studies correlate Axl overexpression with advanced disease stage, increased metastatic burden, and significantly reduced overall survival in cancers including non-small cell lung cancer (NSCLC), breast cancer, hepatocellular carcinoma (HCC), and clear cell renal cell carcinoma (ccRCC) [5] [7] [10]. For instance, Axl expression is markedly higher in metastatic breast cancer lesions compared to primary tumors [10].

Table 1: Axl Overexpression and Associated Metastatic Cancers

Cancer TypeKey Axl-Driven Metastatic MechanismsClinical Correlation
Non-Small Cell Lung Cancer (NSCLC)Activation of PI3K/AKT and MEK/ERK; Enhanced cell motilityShorter progression-free survival (PFS) and overall survival (OS)
Triple-Negative Breast Cancer (TNBC)YAP-dependent oncogenic functions; Rho/Rac GTPase activationHigher recurrence rates; Increased distant metastasis
Hepatocellular Carcinoma (HCC)PI3K/AKT/SOX2/DKK-1 network activationLower OS after hepatectomy; Higher recurrence risk
Clear Cell Renal Cell Carcinoma (ccRCC)Promotion of invasive growth; Angiogenesis modulationIndependent predictor of poor prognosis
Cholangiocarcinoma (CCA)Enhanced migratory signaling; Tumor microenvironment interactionsHigher metastasis risk; Shorter OS

Axl-Mediated Epithelial-Mesenchymal Transition (EMT) and Drug Resistance

Axl serves as a master regulator of epithelial-mesenchymal transition (EMT), a fundamental process driving cancer cell plasticity, invasiveness, and therapeutic resistance. During EMT, Axl activation suppresses epithelial markers (e.g., E-cadherin) and upregulates mesenchymal markers (e.g., N-cadherin, vimentin) via induction of transcription factors including TWIST1, SNAIL, SLUG, and ZEB1 [3] [5] [10]. This reprogramming allows cancer cells to detach from primary sites, invade surrounding tissues, and disseminate.

Crucially, Axl-driven EMT is intrinsically linked to multiple drug resistance mechanisms:

  • Chemotherapy and Targeted Therapy Resistance: Axl overexpression confers resistance to platinum-based chemotherapies, EGFR inhibitors (e.g., osimertinib in NSCLC), and PI3K inhibitors. This occurs through Axl's ability to maintain activation of downstream survival pathways (e.g., AKT, ERK) despite upstream therapeutic blockade [3] [5] [7]. In colorectal cancer, Axl induces TWIST1 expression, mediating resistance to polo-like kinase 1 (PLK1) inhibitors [5] [7].
  • Metabolic Reprogramming: In NSCLC, Axl upregulates MYC transcription, disrupting purine metabolism and accelerating the emergence of drug-tolerant persister cells harboring resistant mutations [3] [7].
  • Stemness Maintenance: Axl activation promotes cancer stem cell (CSC) phenotypes in breast and pancreatic cancers by co-opting epithelial plasticity programs. CSCs exhibit enhanced DNA repair capacity, drug efflux, and survival in hostile microenvironments, contributing to relapse [3] [10].
  • Immune Evasion: Axl signaling in tumor-associated dendritic cells and macrophages dampens TLR-mediated immune responses and reduces natural killer (NK) cell activity, creating an immunosuppressive microenvironment that diminishes immunotherapy efficacy [2] [8].

Table 2: Axl-Driven Drug Resistance Mechanisms Across Cancers

Resistance MechanismMolecular EffectExemplary Cancer Types & Therapies Affected
Bypass SignalingSustained PI3K/AKT and MEK/ERK activation despite targeted therapyNSCLC (EGFR inhibitors); Esophageal cancer (PI3Kα inhibitors)
EMT Transcription Factor InductionUpregulation of TWIST1, ZEB1, SLUG; Loss of E-cadherinColorectal cancer (PLK1 inhibitors); Breast cancer (Chemotherapy)
Cancer Stem Cell EnrichmentActivation of self-renewal pathways; Enhanced drug effluxPancreatic cancer (Gemcitabine); Breast cancer (Taxanes)
Metabolic ReprogrammingMYC-mediated purine metabolism imbalanceNSCLC (Osimertinib)
Immune SuppressionInhibition of dendritic cell maturation; Reduced NK cell activityMelanoma (Immunotherapy); Multiple solid tumors (Checkpoint inhibitors)

Hypoxia-Inducible Factor (HIF) Signaling Crosstalk with Axl in Tumor Microenvironments

Hypoxia, a hallmark of solid tumors, creates a pernicious microenvironment that fosters Axl expression and activity through hypoxia-inducible factors (HIFs). HIF-1α directly binds to the Axl promoter under hypoxic conditions, significantly upregulating Axl transcription [4] [10]. This creates a vicious cycle:

  • Hypoxia-Induced Axl Expression: Tumor hypoxia stabilizes HIF-1α, which translocates to the nucleus and activates Axl gene expression [10].
  • Axl-Mediated Adaptation to Hypoxia: Upregulated Axl enhances tumor cell survival in low-oxygen environments by activating the PI3K/AKT/mTOR pathway, which further stabilizes HIF-1α by inhibiting its proteasomal degradation [4] [10]. Additionally, Axl promotes glycolysis (the Warburg effect), facilitating energy production under oxygen deprivation.
  • Angiogenesis and Metastasis: The HIF-1α/AXL axis potently stimulates angiogenesis. Axl activation in endothelial cells, often via VEGF/VEGFR2 crosstalk, promotes vessel permeability and neovascularization [4] [10]. Furthermore, the hypoxic niche facilitates Axl-dependent EMT, enhancing metastatic spread [4] [9] [10].
  • Therapeutic Implications: Hypoxic regions are often sanctuaries for therapy-resistant cells. Axl inhibition (e.g., by compounds like Axl-IN-16) disrupts the HIF-AXL feedback loop, potentially re-sensitizing hypoxic tumor cells to radiation and chemotherapy. Biomarkers like carbonic anhydrase IX (CAIX) and VEGF, co-expressed with Axl in hypoxic regions, may identify patients benefiting from Axl-targeted strategies [4] [10].

Table 3: Hypoxia-Induced Axl Signaling and Functional Consequences in Tumors

Hypoxia/HIF-1α Effect on AxlDownstream Signaling ConsequencesPro-Tumorigenic Outcomes
Transcriptional UpregulationIncreased Axl receptor density on cell surfaceEnhanced Gas6-dependent and independent Axl activation
Stabilization Feedback LoopAxl→PI3K/AKT→mTOR inhibition of HIF-1α degradationSustained HIF activity even under fluctuating oxygen levels
Metabolic ReprogrammingAxl-driven upregulation of glycolytic enzymes (HK2, LDHA)Enhanced Warburg effect; Acidic microenvironment promoting invasion
Angiogenesis PromotionVEGFR2/SFK-mediated Axl activation in endothelial cellsIncreased vascular permeability and pathological neovascularization
EMT/Metastasis ActivationHIF/Axl induction of TWIST1, ZEB1; Loss of cell adhesionEnhanced local invasion and metastatic colonization

Properties

Product Name

Axl-IN-16

IUPAC Name

[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl] 4-chloro-3,5-dimethoxybenzoate

Molecular Formula

C14H19ClO8

Molecular Weight

350.75 g/mol

InChI

InChI=1S/C14H19ClO8/c1-21-10-3-7(4-11(22-2)12(10)15)14(20)23-6-9(18)13(19)8(17)5-16/h3-4,8-9,13,16-19H,5-6H2,1-2H3/t8-,9-,13+/m1/s1

InChI Key

PLGZYNYSSOEWQQ-KKFJDGPESA-N

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)C(=O)OCC(C(C(CO)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1Cl)OC)C(=O)OC[C@H]([C@H]([C@@H](CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.